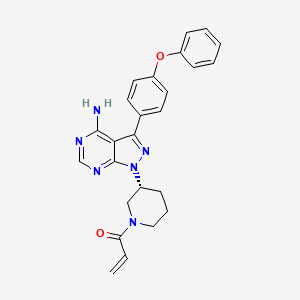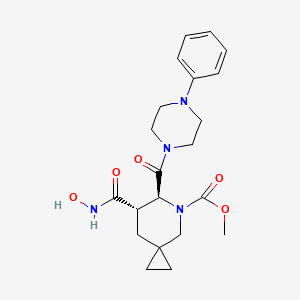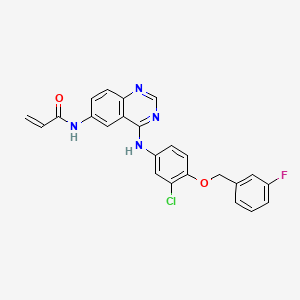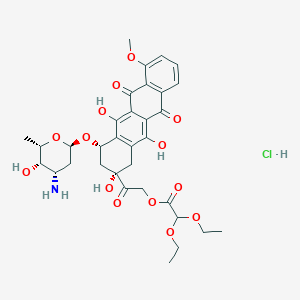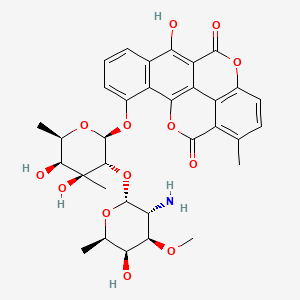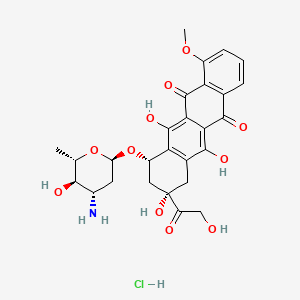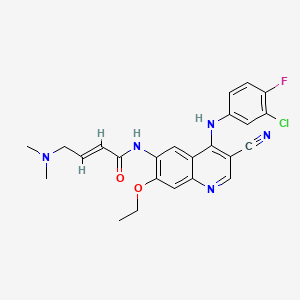
Pelitinib
描述
佩利替尼是一种强效、低分子量、选择性且不可逆的表皮生长因子受体酪氨酸激酶抑制剂。 它正在被开发为抗癌药物,并在结直肠癌和肺癌的临床试验中显示出希望 . 佩利替尼以其通过靶向特定分子通路抑制肝癌细胞迁移和侵袭的能力而闻名 .
准备方法
佩利替尼的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常从喹啉核的制备开始,然后通过一系列化学反应引入各种官能团。工业生产方法侧重于优化反应条件以实现高产率和纯度。 关于合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .
化学反应分析
科学研究应用
佩利替尼具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究酪氨酸激酶抑制剂的行为。
生物学: 研究其对细胞信号通路的影响及其抑制癌细胞迁移和侵袭的能力。
医学: 探索其作为各种癌症(包括结直肠癌、肺癌和肝癌)的潜在治疗剂。
作用机制
佩利替尼通过不可逆地抑制表皮生长因子受体酪氨酸激酶发挥其作用。这种抑制阻断了促进癌细胞增殖、迁移和侵袭的信号通路。具体而言,佩利替尼靶向丝裂原活化蛋白激酶和 Akt 信号通路,导致 Twist1 等关键转录因子的降解。 这导致上皮间质转化抑制和癌细胞运动抑制 .
相似化合物的比较
佩利替尼因其与表皮生长因子受体的不可逆结合而在酪氨酸激酶抑制剂中独树一帜。类似的化合物包括:
吉非替尼: 另一种表皮生长因子受体抑制剂,但它可逆地结合。
厄洛替尼: 与吉非替尼相似,它是表皮生长因子受体的可逆抑制剂。
奈拉替尼: 与佩利替尼一样是不可逆抑制剂,但具有不同的分子靶点和应用。佩利替尼的独特性在于其特定的分子相互作用及其治疗更广泛癌症的潜力
属性
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNYSQLFKLYNI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257933-82-7 | |
| Record name | Pelitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pelitinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Pelitinib?
A1: this compound is an irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) [, , , , , ].
Q2: How does this compound interact with EGFR?
A2: this compound irreversibly binds to EGFR, inhibiting its tyrosine kinase activity. This prevents downstream signaling cascades involved in cell proliferation, survival, and metastasis [, , , ].
Q3: What are the downstream effects of this compound's inhibition of EGFR?
A3: this compound inhibits EGFR-mediated activation of signaling pathways, including NF-κB, PI3K/AKT, and MAPK, leading to decreased cell viability, increased apoptosis, and reduced tumor growth [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of this compound, they mention its chemical name as N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide []. Based on this, the molecular formula is C14H12ClN3O2, and the molecular weight is 289.72 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, a spectrofluorimetric method has been developed for the determination of this compound. The method is based on measuring the native fluorescence intensity of this compound at an excitation wavelength of 270 nm in aqueous borate buffer solutions (pH 10.5). The fluorescence intensity recorded at 465 nm is directly proportional to the concentration of this compound [].
Q6: What is known about the stability of this compound under various conditions?
A6: Research indicates that this compound is susceptible to degradation under various forced-degradation conditions, including acidic, basic, oxidative, wet heat, and photolytic conditions. The kinetics of base-induced and oxidative degradation have been investigated, and the pseudo-first-order rate constants and half-lives were estimated at different temperatures [].
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves competitive and irreversible binding to the ATP-binding site of EGFR, blocking its kinase activity rather than catalyzing a chemical reaction.
Q8: Have computational methods been used to study this compound?
A8: Yes, this compound was identified as a potential allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) through a large-scale x-ray crystallographic screen of repurposed drug libraries. This study used computational methods to analyze the binding interactions of this compound with Mpro and understand its potential as an antiviral agent [, ].
Q9: Are there specific SHE considerations for working with this compound?
A9: As with all potent pharmaceutical compounds, appropriate safety measures and handling procedures should be followed when working with this compound in a laboratory or clinical setting. It's crucial to consult relevant safety data sheets and adhere to established guidelines for handling hazardous materials.
Q10: What are the pharmacokinetic properties of this compound?
A10: A study compared the pharmacokinetic profiles of this compound and Neratinib with apigenin in rat plasma using UPLC-MS/MS. This suggests that research is ongoing to understand the absorption, distribution, metabolism, and excretion of this compound [].
Q11: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?
A11: While the research provided doesn't establish a direct relationship between the PK/PD of this compound, it's known that the efficacy of EGFR inhibitors is influenced by their pharmacokinetic properties, including their ability to reach and maintain sufficient concentrations at the tumor site.
Q12: What is the efficacy of this compound in cell-based assays?
A12: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from squamous cell carcinoma, breast cancer, lung cancer, and melanoma. It inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion [, , , , , ].
Q13: Has this compound been tested in animal models of cancer?
A13: Yes, this compound has shown promising antitumor activity in preclinical animal models. For example, it reduced tumor growth in a murine xenograft model of gastric cancer []. It also attenuated tumor colonization in a spleen-liver metastasis model of melanoma [].
Q14: Have there been clinical trials evaluating this compound in cancer patients?
A14: While the provided research abstracts mention that this compound was in clinical trials, they don't detail specific results. Further investigation into publicly available clinical trial databases is needed to understand the clinical efficacy and safety profile of this compound.
Q15: What are the known mechanisms of resistance to this compound?
A15: While specific resistance mechanisms to this compound are not extensively discussed in the provided research, it is known that resistance to EGFR inhibitors can arise from various factors, including secondary mutations in EGFR, activation of bypass signaling pathways (e.g., PI3K/AKT, MET), and upregulation of drug efflux pumps [, , ].
Q16: What preclinical studies have been conducted to assess the safety profile of this compound?
A16: Although specific details are not provided in the abstracts, it's standard practice during drug development to conduct comprehensive preclinical toxicology studies to evaluate the safety profile of a compound. These studies typically involve evaluating the compound's effects on various organ systems in animal models.
Q17: What drug delivery approaches could be explored to enhance the therapeutic index of this compound?
A17: While the provided research doesn't explore specific drug delivery strategies for this compound, researchers are actively investigating various approaches to improve the delivery and targeting of kinase inhibitors, such as nanoparticle formulations, antibody-drug conjugates, and prodrugs.
Q18: Have any biomarkers been identified that can predict response to this compound or monitor treatment response?
A18: Research suggests that LEPRE1, a biomarker, might be linked to this compound's effectiveness. It seems LEPRE1 influences how well this compound works by affecting the activity of the ABCG2 protein, which can pump drugs out of cells, potentially leading to drug resistance []. Additionally, RNF43 and PWWP2B have been suggested as potential biomarkers for predicting the response of gastric cancer patients to this compound [].
Q19: What analytical techniques have been employed to characterize and quantify this compound?
A19: Various analytical techniques have been utilized to study this compound, including:
- Spectrofluorimetry: This method, based on this compound's native fluorescence, has been used for its determination and stability studies [].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying this compound in biological samples, such as plasma [].
- X-ray crystallography: This method has been used to determine the crystal structure of this compound bound to its target proteins, providing insights into its binding mode and mechanism of action [, ].
- Label-free chemoproteomics: This approach has been used to identify the target proteins of this compound, leading to the discovery of PRDX4 degradation [].
Q20: What is the environmental impact of this compound?
A20: Specific information on the ecotoxicological effects and degradation pathways of this compound is not available in the provided research. Further studies are needed to assess its potential impact on the environment.
Q21: What is the validation status of the analytical methods used to characterize this compound?
A21: The spectrofluorimetric method for this compound determination has been validated according to the International Conference on Harmonisation (ICH) guidelines []. Validation parameters typically assessed include accuracy, precision, linearity, range, limit of detection, limit of quantification, specificity, and robustness.
Q22: Does this compound elicit any immunological responses?
A22: Specific information regarding this compound's immunogenicity is not found in the provided research. Generally, the immunogenicity of small molecule drugs like this compound is considered low.
Q23: Does this compound interact with drug transporters?
A23: this compound has been shown to interact with the ABCG2 multidrug transporter, which could have implications for drug resistance [, ]. This interaction highlights the importance of considering drug transporter interactions during drug development.
Q24: Does this compound induce or inhibit drug-metabolizing enzymes?
A24: The provided research doesn't mention any specific interactions between this compound and drug-metabolizing enzymes. Further research is needed to explore the potential for such interactions, which can impact this compound's metabolism and clearance, as well as its potential for drug-drug interactions.
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: The research provided does not offer specific data on the biocompatibility and biodegradability of this compound.
Q26: What are some alternatives to this compound?
A26: Several other EGFR tyrosine kinase inhibitors are currently used clinically or are under investigation, including:
Q27: Are there specific considerations for recycling or disposal of this compound?
A27: Specific guidelines for recycling and waste management of this compound are not discussed in the research. It's important to consult local regulations and guidelines for handling and disposal of pharmaceutical waste.
Q28: What resources are available for researchers studying this compound?
A28: Several resources are available to support research on this compound, including:
- Public databases: Resources like PubMed, ClinicalTrials.gov, and the Genomics of Drug Sensitivity in Cancer (GDSC) database provide valuable information on preclinical studies, clinical trials, and drug sensitivity data [].
Q29: What are some of the cross-disciplinary applications and synergies related to this compound research?
A29: this compound research exemplifies the collaborative nature of modern drug discovery and development, involving expertise from various disciplines:
- Medicinal chemistry: Plays a crucial role in designing, synthesizing, and optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties [].
- Molecular biology: Provides tools and techniques to study the expression and function of EGFR and downstream signaling pathways, aiding in the understanding of this compound's effects on cancer cells [, , , , ].
- Computational chemistry and bioinformatics: Offer valuable tools for drug discovery, enabling the screening of large compound libraries, predicting drug-target interactions, and analyzing large datasets to identify potential biomarkers and resistance mechanisms [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



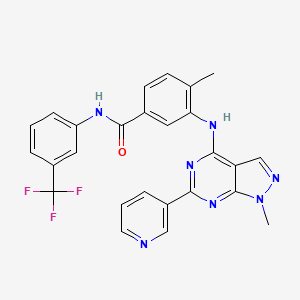
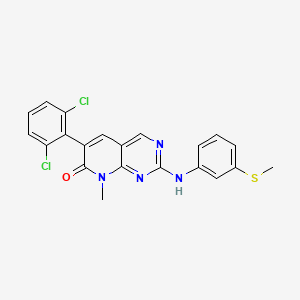
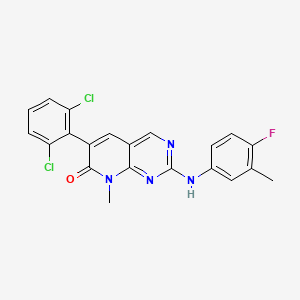


![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
